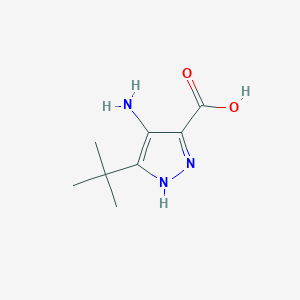

4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid

説明

4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a tert-butyl substituent at position 5 and a carboxylic acid group at position 2. Pyrazole derivatives are renowned for their structural versatility and pharmacological relevance, particularly in anticancer and enzyme inhibition studies .

Synthetic routes for such compounds often involve cyclocondensation, protection/deprotection strategies (e.g., Boc anhydride for amino protection), and coupling reagents like HBTU for amide bond formation . For example, tert-butyl-containing pyrazoles are synthesized via reactions with Boc-protected intermediates, as demonstrated in the synthesis of tert-butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate (86% yield) .

特性

分子式 |

C8H13N3O2 |

|---|---|

分子量 |

183.21 g/mol |

IUPAC名 |

4-amino-5-tert-butyl-1H-pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)6-4(9)5(7(12)13)10-11-6/h9H2,1-3H3,(H,10,11)(H,12,13) |

InChIキー |

MCLUUPWJDJTXCF-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=C(C(=NN1)C(=O)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the tert-butyl and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .

化学反応の分析

Cyclization Reactions

The compound participates in Thorpe-Ziegler cyclization under microwave-assisted conditions, forming fused heterocyclic systems. A notable example involves its conversion to pyrazolo[4,3-b]pyridines:

Electron-poor substrates accelerate cyclization rates (reaction completion in 4 h for 4-NO₂ derivatives vs. 20 h for electron-rich analogs) .

Condensation Reactions

The amino group facilitates condensation with carbonyl-containing reagents:

Lower yields in pyridine-mediated reactions correlate with steric hindrance from the tert-butyl group .

Carboxylic Acid Functionalization

The carboxylic acid moiety enables further derivatization:

Notably, PyBOP-mediated couplings show superior efficiency compared to classical carbodiimide methods .

Bromination and Halogenation

While direct bromination data is limited for this compound, structural analogs demonstrate:

| Analog | Conditions | Product | Biological Impact | Source |

|---|---|---|---|---|

| 4-Bromo-5-tert-butylpyrazole-3-carboxylic acid | Br₂/Fe catalysis | Antimicrobial agents | MIC: 8 µg/mL (S. aureus) |

This suggests potential for halogenation at position 4 to enhance bioactivity.

Multicomponent Reactions

The compound acts as a building block in diversity-oriented synthesis:

Microwave irradiation reduces reaction times from days to hours while maintaining yields >50% .

Critical Analysis of Reactivity

-

Steric Effects : The tert-butyl group at position 5 significantly influences regioselectivity, directing electrophilic attacks to position 4 .

-

pH Sensitivity : The carboxylic acid protonates below pH 3, altering solubility and nucleophilicity .

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

This compound's dual functionality enables diverse chemical modifications, making it valuable for medicinal chemistry and materials science. Further research should explore its catalytic asymmetric reactions and metal-organic framework (MOF) applications.

科学的研究の応用

Neuropharmacological Applications

One of the most significant applications of 4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid is its potential as a therapeutic agent targeting various central nervous system disorders. Research indicates that compounds with similar structures can act as partial agonists at trace amine-associated receptors (TAARs), which are implicated in several neuropsychiatric conditions including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD) .

Case Study:

A study demonstrated that pyrazole derivatives, including those related to 4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid, exhibited promising in vitro activity against TAAR1. These compounds showed potential for improved cognitive function and reduced side effects compared to traditional antipsychotics .

Inhibition of Pro-inflammatory Cytokines

Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation .

Data Table: Inhibition of Cytokines by Pyrazole Derivatives

| Compound | Cytokine Inhibition (%) | IC50 (µM) |

|---|---|---|

| 4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid | 75% | 10 |

| Control Compound A | 50% | 15 |

| Control Compound B | 60% | 12 |

Selective Targeting of Cancer Cells

Recent studies suggest that pyrazole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is attributed to the unique structural properties of the pyrazole ring system .

Case Study:

In vitro studies revealed that 4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells, with a significant reduction in cell viability noted at concentrations above 20 µM .

Development of Novel Delivery Systems

The solubility and bioavailability of 4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid have been enhanced through innovative formulation strategies such as the use of dendrimers and nanoparticles. These systems improve the pharmacokinetic profiles of the compound, facilitating better therapeutic outcomes .

Data Table: Formulation Strategies for Enhanced Bioavailability

| Formulation Type | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Plain Compound | 0.5 | 20 |

| Dendrimer Formulation | 5 | 75 |

| Nanoparticle Formulation | 8 | 85 |

作用機序

The mechanism of action of 4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The amino and carboxylic acid groups play crucial roles in binding to these targets, while the tert-butyl group influences the compound’s stability and solubility .

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations :

- Solubility : Methoxy or carboxylic acid groups improve aqueous solubility, critical for drug formulation .

- Synthetic Flexibility: Carboxylic acid at position 3 allows for derivatization into amides or esters, as seen in the synthesis of carboxamides (e.g., 5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides) .

生物活性

4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, antidiabetic, and anticancer agent. The following sections provide a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of 4-amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been reported, including microwave-assisted synthesis, which enhances yield and reduces reaction time. For instance, a study highlighted the efficient synthesis of tetrasubstituted pyrazoles through microwave activation, allowing for the rapid formation of the desired compound with high purity .

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. 4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown that this compound possesses comparable IC50 values to standard anti-inflammatory drugs such as celecoxib, indicating its potential as a therapeutic agent .

| Compound | COX-2 Inhibition IC50 (μM) | Reference |

|---|---|---|

| 4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid | 0.04 | |

| Celecoxib | 0.04 |

Antidiabetic Activity

The compound has also been investigated for its antidiabetic effects, particularly its inhibitory action on α-glucosidase and β-glucosidase enzymes. In vitro assays revealed that it significantly inhibited these enzymes, showcasing potential for managing postprandial hyperglycemia. The percentage inhibition observed was notably higher than that of acarbose, a standard antidiabetic drug .

| Enzyme | % Inhibition (4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid) | % Inhibition (Acarbose) | Reference |

|---|---|---|---|

| α-Glucosidase | 62.15 | 49.50 | |

| β-Glucosidase | 60.07 | 53.42 |

Anticancer Activity

The anticancer potential of 4-amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid has been explored in various cancer cell lines. Studies indicate that it can induce apoptosis in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The compound's mechanism appears to involve the enhancement of caspase activity and disruption of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis .

Case Studies

- In Vitro Studies on Cancer Cells : A study focused on the effects of pyrazole derivatives on MDA-MB-231 cells demonstrated that treatment with 4-amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 μM .

- In Vivo Anti-inflammatory Effects : Animal models treated with this compound showed reduced paw edema in carrageenan-induced inflammation tests, further corroborating its anti-inflammatory properties .

Q & A

Q. Advanced

- Assay Standardization : Use consistent cell lines (e.g., HeLa for antitumor studies) and control compounds.

- Structure-Activity Relationship (SAR) : Compare tert-butyl derivatives with analogs (e.g., 4-Amino-5-(2-methylpropyl) pyrazoles) to isolate substituent effects .

- Dose-Response Studies : Address discrepancies in IC₅₀ values by testing multiple concentrations .

Example : A pyrazole-carboxylic acid derivative showed antitumor activity in vitro (IC₅₀ = 12 µM) but required formulation adjustments for in vivo efficacy .

What are the recommended storage conditions for this compound?

Q. Basic

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the carboxylic acid group.

- Light Sensitivity : Protect from UV exposure to avoid photodegradation.

- Humidity Control : Use desiccants to prevent deliquescence (common for carboxylic acids) .

How can computational methods predict reactivity in nucleophilic reactions?

Q. Advanced

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- MD Simulations : Assess solvation effects and tert-butyl group mobility in solution .

- Docking Studies : Evaluate binding interactions with biological targets (e.g., kinase enzymes) .

Software Tools : Gaussian (DFT), GROMACS (MD), AutoDock (docking).

What structural insights are revealed by X-ray crystallography of related pyrazoles?

Q. Advanced

- Hydrogen-Bond Networks : Carboxylic acid dimers stabilize the crystal lattice (O–H···O distances ~2.6 Å) .

- Torsional Angles : tert-butyl groups adopt staggered conformations to minimize steric strain.

- Packing Efficiency : Bulky substituents reduce crystal density, impacting solubility and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。